4-(4-methoxyphenyl)-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one
Description
4-(4-Methoxyphenyl)-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one is a coumarin derivative characterized by a methoxyphenyl group at position 4 and an (E)-3-phenylpropenyloxy substituent at position 7 of the chromen-2-one core. This compound shares structural features common to bioactive coumarins, such as aromatic substitution patterns that influence electronic properties, lipophilicity, and intermolecular interactions.
Properties
Molecular Formula |
C25H20O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C25H20O4/c1-27-20-11-9-19(10-12-20)23-17-25(26)29-24-16-21(13-14-22(23)24)28-15-5-8-18-6-3-2-4-7-18/h2-14,16-17H,15H2,1H3/b8-5+ |
InChI Key |
HCHZHHDXSQUURD-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Phenylpropenyl Group: This can be done via a Wittig reaction or a Heck coupling reaction, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and phenylpropenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
4-(4-methoxyphenyl)-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other biological processes.
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally related coumarin derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Structural and Functional Group Analysis
Table 1: Substituent Positions and Key Features
Key Observations :
- Chlorine-Containing Derivatives : The 3-chlorobenzyloxy group in C18 enhances binding affinity to MAO-B, likely through halogen-protein interactions .
- Alkoxy Chain Effects: Derivatives with longer alkoxy chains (e.g., hexyl, nonyl) exhibit improved P-gp/hCA XII inhibition, suggesting hydrophobicity plays a role in membrane permeability .
- Methoxy vs.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Insights :
- Lipophilicity : The (E)-3-phenylpropenyloxy group in the target compound increases logP compared to shorter alkoxy chains (e.g., methoxy or ethoxy).
Structural Stability and Interactions
- Crystal Packing : Compound I (2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) exhibits intramolecular C–H···O interactions and π-π stacking between chromen rings, contributing to its stability .
- Conformational Flexibility : The (E)-3-phenylpropenyloxy group in the target compound introduces a rigid, planar structure, which may limit rotational freedom compared to alkyl ethers (e.g., propoxy or butoxy chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
